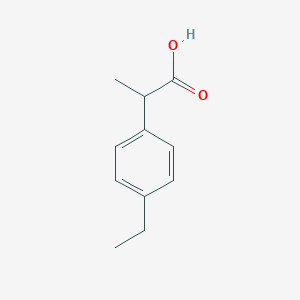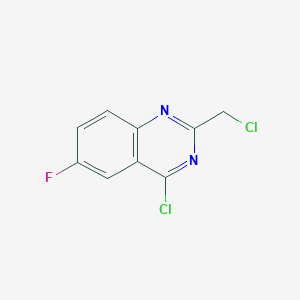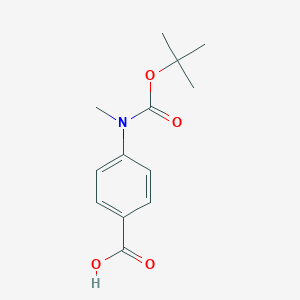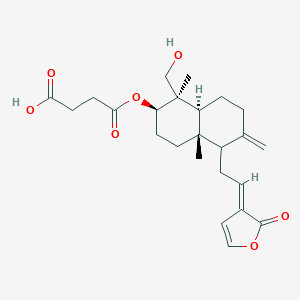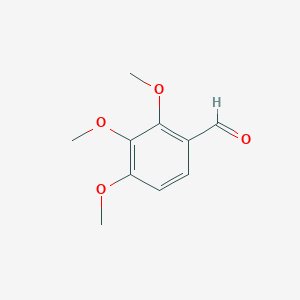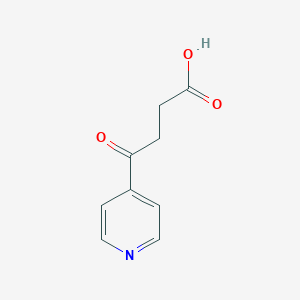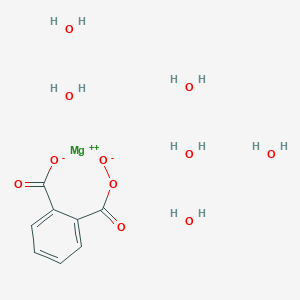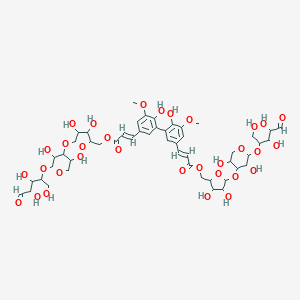
Ddfaxx
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ddfaxx is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively, and researchers have identified several mechanisms of action that make it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of Ddfaxx is not yet fully understood, but researchers have identified several potential targets. One of the primary targets is the immune system, where this compound has been shown to modulate the activity of immune cells. Additionally, this compound has been shown to affect various signaling pathways, including those involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that make it a promising candidate for further research. This compound has been shown to have antioxidant and anti-inflammatory properties, which may have applications in the treatment of various diseases. Additionally, this compound has been shown to affect the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ddfaxx has several advantages for lab experiments, including its potent biological activity and relative ease of synthesis. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for research on Ddfaxx. One potential area of research is in the development of new drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of this compound, which will be essential for its eventual use in humans.
Conclusion
This compound is a promising compound that has several potential applications in scientific research. This compound has been studied extensively, and researchers have identified several mechanisms of action that make it a promising candidate for further investigation. While there are still many unanswered questions about this compound, its potential applications in drug discovery and disease treatment make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis method of Ddfaxx involves a complex process that requires several steps. The starting material for this process is typically a readily available compound that undergoes a series of reactions to produce the final product. The synthesis method is often optimized to achieve high yields and purity, which is essential for further research and development.
Aplicaciones Científicas De Investigación
Ddfaxx has several potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. This compound has been shown to have potent biological activity, making it a potential candidate for the development of new drugs. Additionally, this compound has been studied for its anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases.
Propiedades
Número CAS |
138935-21-4 |
|---|---|
Fórmula molecular |
C50H66O32 |
Peso molecular |
1179 g/mol |
Nombre IUPAC |
[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-[3-[5-[(E)-3-[[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methoxy]-3-oxoprop-1-enyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C50H66O32/c1-71-27-9-19(3-5-33(59)73-17-31-39(65)41(67)49(79-31)81-45-25(57)15-75-47(43(45)69)77-29(13-53)37(63)23(55)11-51)7-21(35(27)61)22-8-20(10-28(72-2)36(22)62)4-6-34(60)74-18-32-40(66)42(68)50(80-32)82-46-26(58)16-76-48(44(46)70)78-30(14-54)38(64)24(56)12-52/h3-12,23-26,29-32,37-50,53-58,61-70H,13-18H2,1-2H3/b5-3+,6-4+ |
Clave InChI |
ASJZDRUJXHTJJG-GGWOSOGESA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)/C=C/C(=O)OCC3OC(C(C3O)O)OC4C(C(OCC4O)OC(C(O)C(O)C=O)CO)O)OC)O)/C=C/C(=O)OCC5OC(C(C5O)O)OC6C(C(OCC6O)OC(C(O)C(O)C=O)CO)O |
SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O |
Sinónimos |
5,5'-di-O-(diferul-9,9'-dioyl)arabinofuranosyl-(1-3)-xylopyranosyl-(1-4)-xylopyranose DDFAXX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)
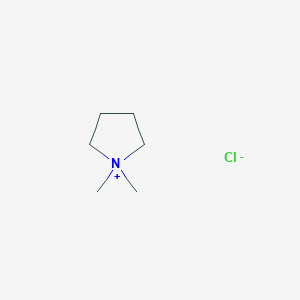
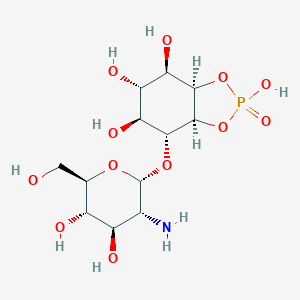
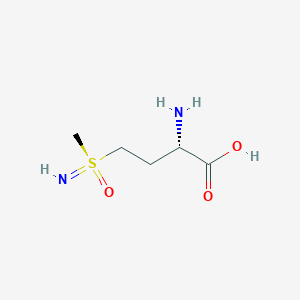
![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)
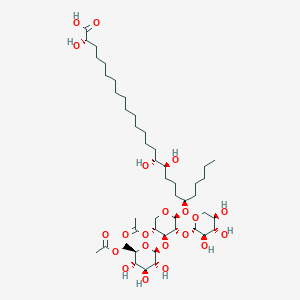
![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)
